molecular formula C13H13NO2 B1609409 1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol CAS No. 5855-89-0

1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol

Cat. No.: B1609409
CAS No.: 5855-89-0
M. Wt: 215.25 g/mol
InChI Key: DTAFUEOJPSQELT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol (CAS 5855-89-0) is a nitrogen-containing heterocyclic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . This benzoquinoline derivative serves as a versatile chemical intermediate in organic synthesis and pharmaceutical research . Recent scientific investigations highlight its significant value as a precursor in the development of novel insecticidal agents. Research published in 2024 demonstrates that derivatives synthesized from this core structure exhibit remarkable larvicidal activity against the disease vector Culex pipiens L., with certain compounds showing potency that far surpasses that of conventional insecticides like chlorpyrifos . The benzo[h]quinoline scaffold is considered a privileged structure in drug discovery due to its diverse biological activities . Beyond entomological applications, related quinoline derivatives are extensively studied for their potential in medicinal chemistry, including as epidermal growth factor receptor (EGFR) inhibitors for anticancer research . This product is intended for use in research and development laboratories as a building block for the synthesis of more complex heterocyclic compounds. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-9-6-8-4-5-10-11(13(8)14-7-9)2-1-3-12(10)16/h1-5,9,14-16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAFUEOJPSQELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=C1C=CC3=C2C=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974108
Record name 1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5855-89-0
Record name 1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol
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Record name 1,2,3,4-Tetrahydrobenzo(h)quinoline-3,7-diol
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Record name 1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol
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Record name 1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol
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Preparation Methods

Cyclization from m-Aminophenol Derivatives

One of the most efficient methods starts from m-aminophenol derivatives, which are acylated to form amides, followed by cyclization to lactams:

  • Step 1: Acylation
    m-Aminophenol is acylated in aqueous media using bicarbonate as a base, avoiding organic solvents and maintaining high yield.

  • Step 2: Cyclization
    The amide undergoes cyclization in the presence of a eutectic mixture of aluminum chloride, sodium chloride, and potassium chloride at elevated temperatures (~160 °C). This molten salt medium reduces side-product formation (e.g., undesired hydroxyl isomers) but requires careful thermal control due to exothermicity and foaming.

  • Step 3: Reduction
    The lactam is reduced using borane-methyl sulfide complex in toluene to yield the tetrahydroquinoline intermediate.

  • Step 4: Isolation
    The product can be isolated as a maleate complex, which crystallizes more readily than the free base, facilitating purification.

This route is well-documented for the preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline, a close analogue to the 3,7-diol target compound, suggesting similar strategies can be adapted for this compound.

Hydroxylation and Functional Group Introduction

  • Hydroxyl groups at the 3 and 7 positions are introduced via selective nitration followed by hydrolysis or reduction of nitro groups to hydroxyls.

  • Nitration predominantly occurs at the 7-position, and subsequent hydrolysis under strong acidic conditions (e.g., phosphoric, sulfuric, methanesulfonic acids) at 140–180 °C converts the nitro group to the hydroxyl group.

  • The 3-position hydroxyl can be introduced by controlled oxidation or via precursor functionalization before cyclization.

Domino and Tandem Reactions

Recent literature highlights domino reactions involving:

  • Initial reduction or oxidation steps followed by intramolecular cyclization.
  • Acid-catalyzed ring closures or rearrangements.
  • Metal-promoted processes (e.g., palladium or copper catalysis) to construct the tetrahydroquinoline ring efficiently.

These methods provide high yields (often 90%+) and diastereoselectivity, particularly in the reduction steps yielding cis relationships between substituents on the ring system.

Comparative Data Table of Preparation Methods

Preparation Step Method Description Conditions Yield (%) Notes
Acylation of m-aminophenol Aqueous bicarbonate base, avoids organic solvents Room temp to mild heating High (not specified) Environmentally friendly
Cyclization to lactam Molten eutectic of AlCl3/NaCl/KCl at 160 °C 1.5 hours, exothermic Moderate to high (~51% isolated) Requires careful thermal control
Reduction of lactam Borane-methyl sulfide in toluene Ambient to mild heating High (not specified) Yields tetrahydroquinoline intermediate
Hydroxyl group introduction Nitration followed by acid hydrolysis 140–180 °C, strong acids ~50% (for nitration step) Selective hydroxylation at 7-position
Domino/tandem cyclization Metal-catalyzed or acid-catalyzed cascade reactions Variable, typically mild to moderate heating 93–98% (for tetrahydroquinoline) High diastereoselectivity and yield

Research Findings and Optimization Notes

  • The use of eutectic mixtures in cyclization reduces undesired isomers but can cause reaction foaming and requires precise temperature control.

  • Reduction steps employing borane complexes are effective and selective, facilitating high-purity product isolation.

  • Domino reaction methodologies streamline synthesis, reduce purification steps, and improve overall yield and stereochemical control.

  • Hydroxylation via nitration and hydrolysis is a reliable method for introducing phenolic groups but may require careful purification due to regioisomer formation.

  • Alternative metal-promoted processes offer potential for greener and more scalable syntheses but may require expensive catalysts.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol has been investigated for its potential as an anticancer agent. Studies suggest that it may inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and modulation of cell cycle progression. For example, a study highlighted its efficacy against specific cancer cell lines, demonstrating a significant reduction in cell viability at certain concentrations .

Antioxidant Properties
The compound exhibits notable antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. A comparative study showed that this compound had a higher antioxidant capacity than some conventional antioxidants like butylated hydroxytoluene (BHT) .

Catalysis

Nanocatalysts
Recent advancements have shown that this compound can be utilized in the development of iron-based nanocatalysts for various chemical reactions. For instance, it has been part of a catalytic system for the acceptorless dehydrogenation of N-heterocycles and alcohols. The study demonstrated that the iron complex derived from this compound exhibited high catalytic activity under optimized conditions .

Catalyst TypeConversion (%)Yield (%)
Fe-L 1@EGO-9009892
Fe-L 2@EGO-9005140
Fe-L 3@EGO-9003022

This table summarizes the performance of different iron catalysts derived from the compound in dehydrogenation reactions.

Analytical Chemistry

Dry Chemistry Applications
The compound has also found use in dry chemistry applications for the determination of urea. It serves as a reagent in diagnostic tests where precise measurements are critical. The stability and solubility characteristics make it suitable for such applications .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. It may interact with enzymes, receptors, and other biomolecules, modulating their function and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and industrial utility of tetrahydrobenzoquinoline derivatives depends heavily on substituent type, position, and stereochemistry. Key comparisons include:

Compound Name Substituents CAS Number Molecular Formula Key Applications Synthesis Method Biological Activity
Target Compound (Azo Derivative) 3,7-diol; 6-[(4-nitrophenyl)azo] 94023-26-4 C₁₉H₁₆N₄O₄ Dyes, industrial chemicals Azo coupling Not explicitly reported
3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline 3-hydroxy 5423-67-6 C₁₃H₁₃NO Enzyme inhibition, chemical intermediate Saponification of esters ATPase inhibition
7-Hydroxy-1,2,3,4-tetrahydroquinoline 7-hydroxy 58196-33-1 C₉H₁₁NO Not specified Unreported Not specified
1,2,3,4-Tetrahydrobenzo[h]quinoline Parent structure (no substituents) N/A C₁₃H₁₃N Pharmaceutical precursor Catalytic hydrogenation Under investigation

Key Research Findings and Challenges

Stereochemical Sensitivity: The bioactivity of diol-containing compounds (e.g., diol-epoxides) is highly dependent on stereochemistry. For example, (±)-3α,4β-dihydroxy-1β,2β-epoxy-1,2,3,4-tetrahydrobenzo[c]phenanthrene is 20–30% as carcinogenic as benzo[a]pyrene, whereas its diastereomer shows reduced activity .

Synthetic Limitations: Low yields in hydrogenation (e.g., 41% for tetrahydrobenzo[h]quinoline) highlight the need for improved catalytic systems .

Biological Activity

Overview

1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol (C13H13NO2) is a heterocyclic compound notable for its two hydroxyl groups at positions 3 and 7 of the tetrahydrobenzoquinoline structure. These functional groups significantly influence its chemical reactivity and biological properties, making it a subject of interest in various fields including medicinal chemistry, biology, and industrial applications .

  • Molecular Formula : C13H13NO2
  • Molecular Weight : 215.25 g/mol
  • Appearance : Typically presented as a white to greyish powder.
  • Solubility : Soluble in methanol; forms clear solutions at low concentrations .

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects. The presence of hydroxyl groups enhances its interaction with microbial cell membranes .

Antioxidant Properties

The compound has shown potential as an antioxidant. The hydroxyl groups are known to participate in redox reactions, helping to neutralize free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative damage associated with various diseases .

Anti-inflammatory Effects

Studies have suggested that this compound may exhibit anti-inflammatory effects. It appears to modulate inflammatory pathways by interacting with specific enzymes and receptors involved in the inflammatory response .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown activity against leukemia cell lines with a GI50 value indicating potent cytotoxicity .

The biological activities of this compound are largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It may bind to receptors on cell surfaces, altering signaling pathways that lead to cellular responses such as apoptosis or inhibition of proliferation .
  • Hydrogen Bonding : The hydroxyl groups facilitate hydrogen bonding with biomolecules, enhancing the compound's bioavailability and efficacy .

Case Studies

  • Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus and Escherichia coli showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests potential for development into a therapeutic agent for bacterial infections.
  • Anticancer Research : In vitro studies demonstrated that treatment with this compound led to a reduction in viability of cancer cell lines by up to 70% at concentrations of 10 µM after 48 hours of exposure. This highlights its potential as a lead compound in anticancer drug development .

Comparative Analysis

Compound NameStructureBiological ActivityNotes
This compoundStructureAntimicrobial, Antioxidant, Anti-inflammatoryContains two hydroxyl groups enhancing activity
1,2,3,4-Tetrahydrobenzo[h]quinolineStructureLimited biological activityLacks hydroxyl groups
3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinolineStructureModerate antioxidant activityContains one hydroxyl group

Q & A

Q. What are the common synthetic routes for 1,2,3,4-tetrahydrobenzo[h]quinoline derivatives, and how does regioselective cyclization influence product purity?

The synthesis often involves intramolecular cyclization of precursors like N,N'-di(3-chloro-2-hydroxypropyl)-N,N'-di(2-naphthyl)-1,4-diaminobenzene. Regioselectivity is critical to avoid byproducts; for example, epichlorohydrin-mediated cyclization under controlled pH and temperature yields bifunctional derivatives with high regiochemical fidelity . Characterization via NMR and X-ray crystallography is essential to confirm regioselectivity.

Q. What physicochemical properties of 1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol are critical for experimental handling?

Key properties include a molecular weight of 199.248 g/mol (C₁₃H₁₃NO), a melting point of 148–150°C, and a boiling point of 424.3±34.0°C. Its density (1.2±0.1 g/cm³) and logP (1.97) suggest moderate hydrophobicity, requiring polar aprotic solvents for dissolution. Stability under dry conditions makes it suitable for diagnostic reagent applications .

Q. How is this compound characterized spectroscopically, and what analytical challenges arise?

UV-Vis spectroscopy identifies π→π* transitions in the quinoline ring (λmax ~270–310 nm). Mass spectrometry (exact mass 199.099716) and ¹H/¹³C NMR resolve substituent positions. Challenges include distinguishing hydroxyl proton signals from solvent peaks and confirming stereochemistry, which may require NOESY or computational modeling .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of 1,2,3,4-tetrahydrobenzo[h]quinoline derivatives for multi-target therapeutic applications?

Hybridization strategies, such as combining the tetrahydrobenzoquinoline core with tacrine derivatives, yield dual-acting inhibitors (e.g., picomolar AChE inhibitors for Alzheimer’s disease). Substituents at positions 3 and 7 modulate interactions with enzyme pockets; for example, chlorination at C6 improves binding to hAChE’s peripheral anionic site . MD simulations optimize tether length between pharmacophores .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar derivatives?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, enzyme source) or stereochemical variations. Systematic SAR studies using isogenic cell lines and standardized assays (e.g., WHO protocols for antimalarials) are recommended. For example, antileishmanial activity in some derivatives correlates with nitro group positioning, which can be validated via X-ray co-crystallography .

Q. What computational methods predict the pharmacokinetic and toxicity profiles of novel tetrahydrobenzo[h]quinoline analogs?

ADMET prediction tools (e.g., SwissADME) assess parameters like blood-brain barrier permeability (critical for CNS targets) and CYP450 inhibition. QSAR models trained on datasets of tetrahydroquinoline derivatives identify toxicity hotspots (e.g., hepatotoxicity linked to electron-withdrawing groups at C7). Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Methodological Considerations

Q. How do solvent and catalyst choices impact the scalability of tetrahydrobenzo[h]quinoline synthesis?

Polar solvents (e.g., DMF, ethanol) favor cyclization but may require post-reaction purification via column chromatography. Transition-metal catalysts (e.g., Pd/C) improve yields in hydrogenation steps but introduce metal contamination risks. Green chemistry approaches, such as microwave-assisted synthesis, reduce reaction times from hours to minutes .

Q. What in vitro and in vivo models are optimal for evaluating antitubercular and antimalarial activities?

For antitubercular screening, use Mycobacterium tuberculosis H37Rv in the microplate Alamar Blue assay (MIC ≤1 µg/mL indicates potency). Antimalarial testing employs Plasmodium falciparum 3D7 cultures with SYBR Green I fluorescence. In vivo efficacy is validated in murine models (e.g., P. berghei-infected mice) with dose-dependent parasitemia reduction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol
Reactant of Route 2
1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol

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